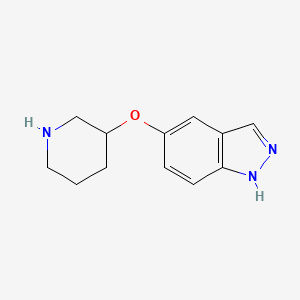

5-(Piperidin-3-yloxy)-1H-indazole

Description

Properties

IUPAC Name |

5-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDKFJPDIYXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629066 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478831-60-6 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Piperidin-3-yloxy)-1H-indazole CAS number and molecular weight

[1]

Executive Summary

5-(Piperidin-3-yloxy)-1H-indazole (CAS: 478831-60-6 ) is a critical heterocyclic building block used extensively in the development of kinase inhibitors, particularly targeting Rho-associated protein kinase (ROCK) and Janus kinase (JAK) pathways.[1]

As a bifunctional scaffold, it combines the ATP-mimetic properties of the indazole core (a bioisostere of the purine ring) with the solubilizing and vector-positioning capabilities of the piperidine ring.[1] This guide details the physicochemical properties, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers optimizing lead candidates in oncology and fibrosis indications.

Chemical Identity & Physicochemical Properties[2][3][4]

| Property | Specification |

| CAS Number | 478831-60-6 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| Exact Mass | 217.1215 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparing solubility in water (unless protonated) |

| pKa (Calc) | Indazole NH: ~13.8; Piperidine NH: ~10-11 |

| SMILES | C1CNCC(C1)Oc2cc3c(cn3)cc2 |

Synthetic Methodology & Manufacturing

The synthesis of this compound typically requires a convergent approach. The ether linkage is the challenging step, often necessitating protection of the piperidine nitrogen to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves the coupling of 5-hydroxyindazole with a protected 3-hydroxypiperidine derivative.[1] The Mitsunobu reaction is preferred over nucleophilic aromatic substitution (

Validated Synthetic Protocol

The following protocol is adapted from standard medicinal chemistry practices and patent literature (e.g., EP1403255A1) describing Rho Kinase inhibitors.

Step 1: Mitsunobu Coupling

-

Reagents: 5-Hydroxyindazole (1.0 eq), N-Boc-3-hydroxypiperidine (1.2 eq), Triphenylphosphine (

, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).[1] -

Solvent: Anhydrous THF.

-

Conditions:

to Room Temperature (RT),

Procedure:

-

Dissolve 5-hydroxyindazole, N-Boc-3-hydroxypiperidine, and

in anhydrous THF under nitrogen. -

Cool the mixture to

. -

Add DIAD dropwise over 30 minutes to control the exotherm.

-

Allow the reaction to warm to RT and stir overnight.

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate tert-butyl 3-(1H-indazol-5-yloxy)piperidine-1-carboxylate.

Step 2: Deprotection (Boc Removal) [1]

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Conditions: RT, 1-3 hours.[2]

Procedure:

-

Dissolve the intermediate from Step 1 in Methanol or DCM.

-

Add 4M HCl in Dioxane (excess, ~5-10 eq).

-

Stir at RT until LCMS indicates complete consumption of the starting material (

). -

Isolation: Concentrate under reduced pressure. The residue can be used as the hydrochloride salt or neutralized with

to obtain the free base.

Process Flow Diagram (Graphviz)

Caption: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Medicinal Chemistry Applications

Pharmacophore Role

In drug discovery, this compound serves as a "hinge-binding" scaffold.[1]

-

Indazole Moiety: The

and -

Ether Linker: Provides rotational freedom, allowing the piperidine ring to project into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket).

-

Piperidine Ring: The secondary amine is a versatile handle for further derivatization (alkylation, amidation, urea formation) to tune potency and pharmacokinetic (PK) properties.

Target Specificity: ROCK Inhibitors

This scaffold is prominent in the synthesis of Rho-kinase (ROCK) inhibitors.[1] ROCK is an effector of the small GTPase Rho and plays a central role in actin cytoskeleton organization.

-

Mechanism: Inhibitors utilizing this scaffold compete with ATP. The indazole mimics the adenine base of ATP.[3]

-

Clinical Relevance: Compounds derived from this intermediate are investigated for treating glaucoma (by relaxing trabecular meshwork), hypertension, and fibrotic diseases.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures should be observed:

-

1H NMR (DMSO-d6):

-

Indazole Aromatic:

7.9-8.1 (s, 1H, H-3), -

Ether Linkage:

4.3-4.5 (m, 1H, O-CH-Piperidine).[1] -

Piperidine: Multiplets at

1.5-3.2 corresponding to the ring protons.[1] -

Exchangeable: Broad singlets for Indazole-NH and Piperidine-NH (if free base).[1]

-

-

LC-MS:

-

Ionization: ESI Positive Mode.

-

Peak:

.[1]

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). Hygroscopic as a hydrochloride salt. -

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust generation.

References

-

Bio-Fount. (n.d.). This compound Product Page. Retrieved from [1]

-

European Patent Office. (2004). EP1403255A1 - Rho Kinase Inhibitors.[1][4] (Example 376 & Description of Intermediate). Retrieved from

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Indazole Derivatives. Retrieved from [1]

Sources

- 1. 3-[5-(Piperidin-1-ylmethyl)-1h-indol-2-yl]-6-(1h-1,2,3-triazol-1-yl)-1h-indazole | C23H23N7 | CID 135559064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. EP1403255A1 - Rho KINASE INHIBITORS - Google Patents [patents.google.com]

The Strategic Role of the 5-(Piperidin-3-yloxy)-1H-indazole Scaffold in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its versatile structure allows for multi-directional modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide delves into the strategic importance of a specific, albeit less explored, indazole derivative: the 5-(piperidin-3-yloxy)-1H-indazole scaffold. While direct literature on this exact moiety is sparse, by examining the well-established principles of indazole-based kinase inhibitor design, particularly the structure-activity relationships (SAR) of 5-substituted and piperidine-containing indazoles, we can extrapolate the significant potential of this scaffold. This guide will provide a comprehensive analysis of the synthesis, key structural features, and rationale for the utilization of the this compound core in the discovery of next-generation kinase inhibitors.

The Indazole Nucleus: A Cornerstone of Kinase Inhibition

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This aromatic system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form in many kinase inhibitors.[3] The indazole scaffold's success in kinase inhibitor design can be attributed to several key features:

-

Hydrogen Bonding Capabilities: The indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), allowing it to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases.[4]

-

Structural Rigidity and Planarity: The rigid, planar nature of the indazole core provides a stable platform for the precise orientation of substituent groups into specific pockets of the kinase active site.

-

Versatility for Substitution: The indazole ring can be readily functionalized at multiple positions, enabling extensive SAR studies to optimize inhibitor performance.

Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.[1][5]

The Significance of 5-Position Substitution on the Indazole Ring

The 5-position of the indazole ring often projects towards the solvent-exposed region of the ATP-binding site, making it a critical position for introducing substituents that can enhance potency, modulate selectivity, and improve physicochemical properties.

From 5-Amino and 5-Alkoxy to Complex Heterocyclic Moieties

Structure-activity relationship studies on various indazole-based kinase inhibitors have demonstrated that a wide range of substituents at the 5-position are well-tolerated and can significantly impact biological activity. For instance, in the development of ROCK-II inhibitors, 5-substituted indazoles were explored to regain key binding interactions.[6] The introduction of alkoxy groups at the 5-position of indazole-3-carboxamides has been shown to be more potent than a methyl group in GSK-3β inhibitors.[2] This highlights the potential of an ether linkage at this position to favorably influence inhibitor binding.

The Piperidine Moiety: A Versatile Tool for Kinase Inhibitor Design

The piperidine ring is a common heterocycle in medicinal chemistry, valued for its ability to:

-

Introduce a Basic Center: The nitrogen atom of the piperidine ring can be protonated at physiological pH, which can be leveraged to form salt bridges with acidic residues in the target kinase or to improve aqueous solubility.

-

Provide a Vector for Further Substitution: The piperidine ring can be substituted at various positions to probe different regions of the kinase active site.

-

Influence Pharmacokinetic Properties: The inclusion of a piperidine moiety can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of indazole-based kinase inhibitors, piperidine and piperazine moieties are frequently appended to the core scaffold to enhance potency and selectivity. For example, a series of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl)-2-hydroxy(or 2-amino) analogs were designed as potent inhibitors of ROCK-II.[7]

The this compound Scaffold: A Promising, Underexplored Motif

By combining the advantageous features of a 5-alkoxy indazole with a piperidine ring, the this compound scaffold emerges as a highly promising, yet underexplored, platform for kinase inhibitor discovery.

Key Structural Features and Hypothesized Advantages

The this compound scaffold offers several potential advantages:

-

Optimal Linkage: The ether linkage at the 5-position provides a flexible yet stable connection between the indazole core and the piperidine ring, allowing the piperidine to adopt an optimal conformation for binding.

-

Three-Dimensionality: The non-planar piperidine ring introduces three-dimensionality to the inhibitor, which can lead to improved shape complementarity with the kinase active site and enhanced selectivity.

-

Chirality: The piperidin-3-yloxy group introduces a chiral center, which can be exploited to achieve stereospecific interactions with the target kinase, potentially leading to increased potency and reduced off-target effects.

-

Vector for Diversity: The piperidine nitrogen can be functionalized with a variety of substituents to modulate the inhibitor's properties.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target scaffold can be envisioned as a multi-step process, beginning with the synthesis of a 5-hydroxy-1H-indazole intermediate, followed by an etherification reaction with a protected 3-hydroxypiperidine derivative, and concluding with deprotection and optional N-alkylation of the piperidine.

Diagram of a potential synthetic workflow:

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of 5-Hydroxy-1H-indazole

The synthesis of 5-hydroxy-1H-indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common route involves the diazotization of a substituted aniline followed by cyclization. Alternatively, demethylation of a more readily available 5-methoxy-1H-indazole is a viable strategy.

Step 2: Etherification of 5-Hydroxy-1H-indazole with N-Boc-3-hydroxypiperidine

A Mitsunobu reaction or a Williamson ether synthesis can be employed for this key step.

-

Mitsunobu Reaction:

-

Dissolve 5-hydroxy-1H-indazole (1.0 eq) and N-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

-

Step 3: Deprotection of the Piperidine Nitrogen

The Boc protecting group can be removed under acidic conditions.

-

Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.

Step 4: N-Substitution of the Piperidine Ring

The secondary amine of the piperidine can be further functionalized via reductive amination or acylation.

-

Reductive Amination:

-

Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Purify the crude product by column chromatography.

-

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay formats, such as a radiometric assay or a fluorescence-based assay.

Generalized Protocol for a Fluorescence-Based Kinase Assay (e.g., ADP-Glo™):

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Serially dilute the test compounds in DMSO and add them to the wells of a 96- or 384-well plate.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the test compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of a typical kinase inhibitor discovery workflow:

Caption: A generalized workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the this compound scaffold is not available, we can infer potential trends based on related indazole series.

Table 1: Postulated SAR for this compound Derivatives

| Position of Modification | Structural Change | Expected Impact on Activity | Rationale |

| Piperidine Nitrogen | Introduction of small alkyl groups | May increase potency by exploring hydrophobic pockets. | Common observation in many kinase inhibitor series. |

| Introduction of polar groups (e.g., amides, sulfonamides) | Could enhance solubility and provide additional hydrogen bonding interactions. | May improve pharmacokinetic properties. | |

| Introduction of aromatic or heteroaromatic rings | May lead to potent inhibitors through pi-stacking or other interactions. | Observed in ROCK-II inhibitors with piperidine moieties.[7] | |

| Indazole N1 | Alkylation or arylation | Can modulate the hydrogen bonding capacity and overall shape of the inhibitor. | N1 substitution can be used to fine-tune selectivity. |

| Indazole C3 | Introduction of amides or other hydrogen bonding groups | Can form additional interactions with the kinase active site. | A common strategy in many indazole-based kinase inhibitors. |

Future research should focus on the synthesis of a small library of this compound derivatives with variations at the piperidine nitrogen and the indazole N1 and C3 positions. Screening this library against a broad panel of kinases will be crucial to identify the primary targets of this scaffold and to establish a foundational SAR.

Conclusion

The this compound scaffold represents a novel and promising area for exploration in the field of kinase inhibitor discovery. By combining the well-established advantages of the indazole core with the versatile piperidine moiety through a strategic ether linkage at the 5-position, this scaffold has the potential to yield potent, selective, and drug-like kinase inhibitors. The synthetic strategies and assay methodologies outlined in this guide provide a roadmap for researchers to begin exploring the therapeutic potential of this exciting class of compounds. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly warranted and could lead to the discovery of new and effective treatments for a range of diseases driven by aberrant kinase activity.

References

- Hsieh, H.P. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199.

-

Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

-

Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

- BenchChem (2025).

- Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1634-1667.

- Hsieh, H.P. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199.

-

Feng, Y. et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. [Link]

- Czaja, K. et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 28(14), 5359.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Indazole Derivatives in Modern Drug Discovery. InnoPharmChem.

- Gaikwad, S. et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 233-243.

- Sharma, S. et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).

- Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2021). ScholarWorks@UNO.

- Li, J. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.

- 5-substituted indazoles as kinase inhibitors. (2015).

- Mal, R. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(15), 10669-10695.

- Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use. (2005).

- Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025).

- Tandon, R. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1634-1667.

- BenchChem (2025).

- Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779.

- Indazole From Natural Resources And Biological Activity. (2022).

- Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). Journal of Medicinal Chemistry, 64(6), 3361-3382.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Indazole-Piperidine Ethers

The following technical guide provides an in-depth analysis of Indazole-Piperidine Ethers , a privileged scaffold in medicinal chemistry. While the indazole-carboxamide linkage is classically associated with 5-HT4 agonism (e.g., Velusetrag), the ether linkage represents a distinct chemotype often utilized to modulate lipophilicity, metabolic stability, and target selectivity—most notably in ROCK (Rho-associated kinase) inhibitors and MCH-1 antagonists .

Executive Summary: The Scaffold Architecture

The indazole-piperidine ether scaffold combines the bioisosteric versatility of the indazole core with the basicity of the piperidine ring, linked via an oxygen atom. This ether linkage offers a rotational degree of freedom distinct from the rigid amide bonds found in many GPCR ligands.

-

Primary Therapeutic Targets:

The Pharmacophore Map

The structure is bipartite, consisting of the Heteroaromatic Core (Indazole) and the Basic Head (Piperidine), connected by the Ether Linker .

Figure 1: Pharmacophore segmentation of the Indazole-Piperidine Ether scaffold.

Synthetic Strategies

The construction of the indazole-piperidine ether bond is the rate-limiting step in library generation. Two primary strategies are employed: Mitsunobu Coupling (preferred for versatility) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up of activated cores).

Method A: The Mitsunobu Coupling

This pathway allows for the coupling of commercially available hydroxy-indazoles with 4-hydroxy-N-Boc-piperidines. It proceeds with inversion of configuration (relevant if using chiral hydroxypiperidines) and tolerates various substituents on the indazole ring.

Method B: SNAr Displacement

Requires an electron-deficient indazole (e.g., fluoro- or nitro-substituted). This method is robust but less tolerant of electron-rich indazole cores often required for kinase affinity.

Figure 2: The standard Mitsunobu synthetic pathway for generating the ether linkage.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is highly position-dependent. Below is a breakdown of the critical vectors for optimization.

The Indazole Core (The Anchor)

-

Position 5-yloxy (Kinase Vector): For ROCK inhibitors, the ether linkage at the C5 position is critical. The indazole nitrogen (N1-H) often binds to the kinase hinge region (Glu/Leu backbone).

-

Modification: Alkylation of N1 abolishes activity in ROCK inhibitors (loss of H-bond donor) but may be tolerated in GPCR ligands.

-

-

Position 3-yloxy (GPCR Vector): In 5-HT4 ligands, the 3-position is classically a carboxamide. Replacing this with an ether (3-alkoxy) often retains affinity but alters intrinsic efficacy (partial agonism vs. antagonism) due to the loss of the carbonyl H-bond acceptor.

The Ether Linker

-

Length & Constraint: The single oxygen atom provides a specific distance (~1.4 Å). Extending this to an ethoxy (-O-CH2-) spacer often leads to a "cliff" in activity due to entropic penalties in the binding pocket.

-

Electronic Effect: The ether oxygen acts as a weak H-bond acceptor. In 5-HT4 agonists, this mimics the carbonyl oxygen of the benzamide class (e.g., Prucalopride).

The Piperidine Head (The Basic Center)

-

Nitrogen Basicity: The secondary or tertiary amine is essential for a salt bridge interaction with a conserved Aspartate residue (e.g., Asp in TM3 of GPCRs).

-

N-Substitution:

-

Free Amine: High polarity, poor membrane permeability.

-

N-Benzyl:[3] Common in MCH-1 antagonists to access a secondary hydrophobic pocket.

-

N-Urea/Amide: Used in ROCK inhibitors (e.g., SR-1459) to capture additional H-bonds in the solvent-exposed region.

-

Comparative Data: Linker Effects on Potency[4][5]

| Compound Class | Linker Type | Target | Key Interaction | Representative Potency ( |

| SR-1459 | 5-Ether (-O-) | ROCK-II | Hinge Binding (Indazole NH) | 13 nM (ROCK-II) |

| Velusetrag | Amide (-CONH-) | 5-HT4 | H-Bond Network | 0.3 nM ( |

| Analog A | 3-Ether (-O-) | 5-HT4 | Hydrophobic Pocket | >100 nM (Reduced Efficacy) |

| MCH-1 Ligand | Benzyl Ether | MCH-1 | Lipophilic Span | ~10 nM |

Experimental Protocols

General Procedure for Mitsunobu Coupling

This protocol is validated for the synthesis of 5-(1-Boc-piperidin-4-yloxy)-1H-indazole.

-

Reagents: 5-Hydroxyindazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (

, 1.5 eq). -

Solvent: Anhydrous THF (0.1 M concentration).

-

Execution:

-

Dissolve indazole, piperidine, and

in THF under -

Cool the solution to 0°C.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Note: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Verify formation of the ether product by LC-MS (Target Mass + H) and disappearance of the phenol peak.

ROCK-II Kinase Inhibition Assay

To validate the activity of 5-yloxy variants.

-

Setup: Use a fluorescence polarization (FP) or FRET-based assay (e.g., IMAP technology).

-

Reaction Mix: 10 µL reaction containing 20 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM EGTA, 1 µM ATP, and recombinant ROCK-II enzyme (approx 1-5 nM). -

Substrate: Fluorescently labeled peptide substrate (e.g., S6 peptide).

-

Initiation: Add compound (dissolved in DMSO) followed by ATP to start the reaction.

-

Incubation: 60 minutes at RT.

-

Readout: Measure fluorescence polarization. Calculate

using a 4-parameter logistic fit.

Pathway Visualization: ROCK Signaling

The indazole-piperidine ether (specifically the 5-yloxy variant) acts by inhibiting the ROCK pathway, which regulates cytoskeletal dynamics.

Figure 3: Mechanism of action for Indazole-Piperidine Ethers in the Rho/ROCK signaling cascade.

References

-

Hu, E., et al. (2007). Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360.[2] Link

-

Smith, J.A., et al. (2010).[4] Discovery of Velusetrag (TD-5108): A Potent and Selective 5-HT4 Receptor Agonist. Journal of Medicinal Chemistry. (Contextual reference for the amide-scaffold comparison). Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

-

Theravance Biopharma. (2016). Velusetrag Clinical Data and Structure Disclosure. Link

Sources

- 1. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. pubs.acs.org [pubs.acs.org]

Physicochemical Characteristics of 5-(Piperidin-3-yloxy)-1H-indazole Building Blocks

Executive Summary

The 5-(Piperidin-3-yloxy)-1H-indazole moiety represents a privileged substructure in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ROCK, CDK, and FGFR families) and GPCR modulation. This building block combines the bioisosteric utility of the indazole core—mimicking the purine ring of ATP—with the solubility-enhancing and vector-positioning properties of the piperidine ether.

This guide provides a rigorous analysis of the physicochemical behavior of this scaffold, focusing on its tautomeric equilibrium, ionization constants (pKa), and pH-dependent lipophilicity (LogD). It further details synthetic accessibility and validated experimental protocols for characterization, ensuring seamless integration into lead optimization campaigns.

Molecular Architecture & Tautomerism

The Indazole Core

The indazole ring exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2] For this compound, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol in the ground state due to the preservation of aromaticity in the benzene ring.

However, the 5-alkoxy substituent is an electron-donating group (EDG). Through resonance, it increases electron density at the N1 and N2 positions, slightly modulating the acidity of the N-H bond compared to the unsubstituted parent.

Stereochemistry

The 3-position of the piperidine ring introduces a chiral center.

-

Enantiomers: (R)- and (S)-5-(piperidin-3-yloxy)-1H-indazole.

-

Implication: The spatial orientation of the piperidine nitrogen is critical for solvent exposure in kinase binding pockets. The (S)-enantiomer often exhibits distinct binding vectors compared to the (R)-enantiomer, necessitating chiral resolution or asymmetric synthesis during building block preparation.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric states and the ionization of the piperidine side chain.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole forms, and the dominant cationic state at physiological pH driven by the piperidine amine.

Physicochemical Profiling

Understanding the ionization profile is prerequisite to predicting solubility and permeability. This molecule is amphoteric but predominantly basic at physiological pH.

Dissociation Constants (pKa)

| Ionizable Group | Type | Approx.[1][3][4][5][6][7][8] pKa | Effect at pH 7.4 |

| Piperidine NH | Base | 10.2 – 10.8 | >99.9% Protonated (+1 Charge). Drives solubility. |

| Indazole N2 | Base | 1.5 – 2.0 | Neutral. Protonation only occurs in strong acid (pH < 2). |

| Indazole N1-H | Acid | ~13.8 | Neutral. Deprotonation requires strong base (pH > 13). |

Note: The 5-alkoxy group slightly raises the pKa of the Indazole N2 (making it more basic) compared to unsubstituted indazole (pKa ~1.2) due to electron donation.

Lipophilicity (LogP vs. LogD)

-

LogP (Intrinsic): ~2.2 – 2.5 (Neutral species). The molecule has moderate lipophilicity suitable for drug-like space.

-

LogD (pH 7.4): ~0.1 – 0.5.

-

Mechanism:[9] At pH 7.4, the piperidine nitrogen is positively charged. This ionization drastically reduces the distribution coefficient (LogD) compared to the intrinsic LogP, enhancing aqueous solubility but potentially limiting passive permeability if not balanced by other lipophilic moieties in the final drug candidate.

-

Solubility Profile

-

pH 1-2: High solubility (Dicationic: Indazole H+ and Piperidine H+).

-

pH 7.4: Good solubility (Monocationic: Piperidine H+).

-

pH > 11: Low solubility (Neutral species precipitates).

Synthetic Accessibility & Purity

The synthesis of this compound requires careful selection of protecting groups to prevent N-alkylation of the indazole nitrogen during the ether formation.

Preferred Synthetic Route: The Mitsunobu Approach

Direct alkylation of 5-hydroxyindazole often leads to mixtures of O-alkylation and N-alkylation. The Mitsunobu reaction offers higher regioselectivity.

Caption: Optimized synthetic workflow utilizing Mitsunobu coupling to ensure regioselective O-alkylation followed by acid-mediated deprotection.

Impurity Profile

-

N-Alkylated Byproducts: If base-mediated alkylation is used instead of Mitsunobu, significant N1- or N2-alkylated impurities will form. These are difficult to separate from the O-alkylated product due to similar polarity.

-

Enantiomeric Excess (ee): If starting with chiral 3-hydroxypiperidine, racemization is rare under Mitsunobu conditions, but chiral HPLC validation is mandatory.

Experimental Protocols

Protocol: pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration may lack sensitivity for the very weak indazole acidity. UV-metric titration exploits the chromophore shift of the indazole ring upon ionization.

-

Preparation: Dissolve 1 mg of the compound in 1 mL DMSO. Dilute into a universal buffer system (pH 1.8 to 12.0) to a final concentration of 50 µM.

-

Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

-

Analysis: Track the bathochromic shift of the indazole

transition. -

Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation to extract the pKa of the piperidine (inflection ~10.5) and indazole (inflection ~1.5 or >13).[3][8]

Protocol: LogD Shake-Flask Method (Micro-scale)

Rationale: Provides the effective lipophilicity at physiological pH.

-

Phases: Prepare 1-octanol (saturated with pH 7.4 PBS) and pH 7.4 PBS (saturated with 1-octanol).

-

Equilibration: Add 100 µM compound to the biphasic system (1:1 volume ratio).

-

Agitation: Shake at 25°C for 24 hours. Centrifuge to separate phases.

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

.

Applications in Drug Design[1][7][10][11]

The this compound scaffold acts as a versatile pharmacophore:

-

Hinge Binder: The indazole N1-H and N2 serve as a donor-acceptor motif for the kinase hinge region (e.g., mimicking the adenine of ATP).

-

Solvent Reach: The 5-position ether extends the piperidine into the solvent-exposed region.

-

Charge Interaction: The protonated piperidine can form salt bridges with conserved Asp or Glu residues (e.g., in the ribose binding pocket of kinases).

Case Study Relevance: This motif is structurally analogous to the core of Axitinib (a 5-substituted indazole VEGFR inhibitor) and Linifanib , where the 5-position substitution dictates selectivity and solubility properties.

References

-

Tautomerism of Indazoles: Claramunt, R. M., et al.[2][10] "The tautomerism of indazole: A theoretical and experimental study." Arkivoc, 2005.[4] Link

-

Indazole pKa Values: Catalan, J., et al. "Basicity and acidity of indazoles."[2] Journal of the American Chemical Society, 1988. Link

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Mitsunobu Reaction on Indazoles: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Link

-

Piperidine Properties in MedChem: "Piperidine-based Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2020. Link

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

The Piperidinyl-Indazole Architecture: A Medicinal Chemistry Odyssey

From GPCR Ligands to Synthetic Lethality in Oncology

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few bicyclic heterocycles possess the "privileged" status of the indazole (benzopyrazole).[1] When coupled with a piperidine moiety, this scaffold creates a synergistic pharmacophore that addresses two of the most persistent challenges in drug discovery: solubility and vectorial reach .

The piperidinyl-indazole scaffold is not a monolith; it is a versatile template. The indazole core acts as a high-affinity anchor—mimicking the purine ring of ATP in kinases or the nicotinamide pocket in PARP enzymes—while the piperidine tail extends into solvent-exposed regions to modulate physicochemical properties (logP, pKa) and engage secondary binding pockets.

This technical guide dissects the evolution of this scaffold, focusing on its crowning achievement: the discovery of Niraparib (MK-4827) , while providing actionable synthetic protocols for researchers.

Structural Biology & Pharmacophore Logic

The Indazole Anchor

The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole .[1][2]

-

H-Bonding: The N1 and N2 atoms serve as a donor/acceptor pair, ideal for interacting with the "hinge region" backbone amides (e.g., Glu/Leu residues) in kinase domains.

-

Bioisosterism: It serves as a robust bioisostere for indole (tryptophan mimic) and benzimidazole, often offering improved metabolic stability against oxidative metabolism.

The Piperidine Vector

-

Solubility Engine: The basic nitrogen of the piperidine (pKa ~10-11) ensures protonation at physiological pH, drastically improving aqueous solubility.

-

Solvent Channel Access: In PARP inhibitors, the piperidine ring projects out of the nicotinamide pocket, interacting with the ribose binding site and solvent front, which is critical for potency and selectivity.

Visualization: The Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold in a typical kinase/PARP binding site.

Caption: Functional decomposition of the piperidinyl-indazole scaffold showing the distinct roles of the core, linker, and tail in protein binding.

Case Study: The Discovery of Niraparib (MK-4827)[3][4]

The most definitive application of this scaffold is Niraparib , a PARP-1/2 inhibitor approved for ovarian cancer. Its discovery by Merck (and later Tesaro/GSK) represents a masterclass in scaffold evolution.

The Challenge

Early PARP inhibitors (like olaparib) were potent but required high dosing burdens. The goal was to design a molecule with:

-

Selectivity for PARP-1/2 over other polymerases.

The SAR Evolution (Jones et al., 2009)

The discovery team started with a screening hit but needed to optimize the "tail."

-

The Critical Insight: The attachment of the piperidine ring to the phenyl group was not arbitrary. The (3S)-piperidin-3-yl stereochemistry was found to be essential for fitting into the specific geometry of the PARP ribose-binding pocket.

Table 1: Key SAR Data Driving Niraparib Selection

| Compound | Structure Description | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | EC50 (Whole Cell) |

| Hit 1 | Simple 2-phenylindazole | 65 | 45 | >1000 nM |

| Analog A | 4-piperidinyl variant | 12 | 10 | 150 nM |

| Analog B | (3R)-piperidinyl variant | 24 | 18 | 320 nM |

| Niraparib | (3S)-piperidinyl variant | 3.8 | 2.1 | 4 nM |

Note: The (3S) enantiomer provided a >50-fold improvement in cellular efficacy compared to the hit, highlighting the importance of the piperidine vector's spatial orientation.

Mechanism of Action: Synthetic Lethality

Niraparib operates via synthetic lethality in BRCA1/2-deficient tumors. It traps PARP enzymes on damaged DNA, preventing repair and leading to replication fork collapse.

Caption: The mechanism of PARP trapping induced by Niraparib, leading to selective cell death in BRCA-mutant cancer cells.

Experimental Protocols: Synthesis of the Scaffold

The synthesis of piperidinyl-indazoles often challenges chemists due to the regioselectivity required (N1 vs. N2 alkylation). Below are two distinct, high-value protocols.

Protocol A: Synthesis of the Niraparib Core (2-Aryl Indazole)

Source Grounding: Adapted from Jones et al., J. Med. Chem. 2009.[3][6]

Objective: Synthesis of the 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole scaffold.

-

Starting Material: 3-(4-nitrophenyl)pyridine.

-

Step 1: Piperidine Formation (Reduction)

-

Hydrogenation of the pyridine ring using PtO2 in acetic acid/HCl at 60 psi H2.

-

Result: Racemic 3-(4-nitrophenyl)piperidine.

-

-

Step 2: Chiral Resolution

-

Use D-tartaric acid in methanol/water to crystallize the (S)-enantiomer salt.

-

Yield Check: >98% ee required.

-

-

Step 3: Indazole Cyclization (The Davis-Beirut Reaction variant)

-

Reagents: 2-nitrobenzaldehyde, NaOH, MeOH/H2O.

-

Procedure: React the aniline (derived from reducing the nitrophenyl group) with 2-nitrobenzaldehyde to form the imine (Schiff base).

-

Cyclization: Treat the imine with Sodium Azide (NaN3) or triethyl phosphite (Cadogan cyclization) to close the indazole ring at the N2 position.

-

Note: The N2-arylation is thermodynamically favored in this specific cyclization route.

-

Protocol B: Direct C3-Functionalization (3-Piperidinyl-1H-Indazole)

Source Grounding: General methodology for kinase inhibitors (e.g., Akt/FGFR series).

Objective: Installing a piperidine directly at the C3 position of a pre-formed indazole.

Reagents:

-

3-iodo-1H-indazole (N1-protected with THP or SEM).

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (Suzuki Boronate).

-

Pd(dppf)Cl2 (Catalyst).

Step-by-Step:

-

Protection: Protect N1 of 3-iodoindazole with THP (3,4-dihydro-2H-pyran, pTsOH).

-

Suzuki Coupling:

-

Mix Protected Indazole (1.0 eq) + Piperidine Boronate (1.2 eq).

-

Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq) in Dioxane/Water (4:1).

-

Heat to 90°C for 4 hours under Argon.

-

-

Hydrogenation: Reduce the double bond of the tetrahydropyridine using Pd/C and H2 (1 atm) in MeOH.

-

Deprotection: Remove THP/Boc groups using 4N HCl in Dioxane.

Technical Workflow: From Hit to Lead

The following DOT diagram outlines the decision tree for optimizing this scaffold, distinguishing between N1 and N2 functionalization paths.

Caption: Medicinal chemistry decision tree for optimizing indazole scaffolds based on target binding requirements.

References

-

Jones, P., et al. (2009).[3][7] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[3][4][6] Journal of Medicinal Chemistry, 52(22), 7170–7185.[4] Link

-

Giannini, G., et al. (2014).[7] Parp inhibitors: the long road from bench to clinic. Bioorganic & Medicinal Chemistry Letters, 24(20), 462.

-

BenchChem. (2025).[1] Discovery and synthesis of novel indazole derivatives.[1][2]Link

-

Mirza, M.R., et al. (2016).[8] Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer.[8] New England Journal of Medicine, 375, 2154-2164.[8] Link

-

Wang, L., et al. (2012).[3] MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation.[3] Investigational New Drugs, 30(6), 2113-2120.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. niraparib – All About Drugs [allfordrugs.com]

- 5. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CAS 1038915-60-4: Niraparib | CymitQuimica [cymitquimica.com]

- 8. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]

An In-Depth Technical Guide to the Metabolic Stability Profiles of 5-(Piperidin-3-yloxy)-1H-indazole

Abstract

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview of the metabolic stability of the 5-(Piperidin-3-yloxy)-1H-indazole scaffold, a privileged structure in medicinal chemistry.[3][4] By analyzing the core chemical motifs—the 1H-indazole ring, the piperidine moiety, and the ether linkage—we will predict likely metabolic pathways. This guide details the step-by-step experimental protocols required to assess metabolic stability in vitro, explains the causality behind methodological choices, and presents strategies for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the metabolic fate of this important chemical class.

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[5] Metabolic stability, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its in vivo fate.[6] This property directly impacts key pharmacokinetic parameters such as oral bioavailability, half-life (t½), and clearance (CL), which together dictate the dosing regimen and therapeutic window of a drug.[2][7]

Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent doses to maintain therapeutic concentrations, which can lead to poor patient compliance and potential off-target effects.[1] Conversely, excessively stable compounds may accumulate, increasing the risk of toxicity. Therefore, an optimal metabolic stability profile is a delicate balance, ensuring sufficient exposure for efficacy while minimizing the potential for adverse events.[1][2]

The this compound scaffold is of significant interest in medicinal chemistry, appearing in various patented series for targets such as protein kinases.[3][8] Understanding its metabolic liabilities is paramount for designing next-generation analogs with improved drug-like properties. The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[7] This guide will focus on predicting and evaluating the metabolic pathways relevant to this scaffold.

Predicted Metabolic Profile of this compound

The metabolic fate of this compound can be predicted by dissecting its constituent parts. The molecule presents several potential sites for enzymatic attack by both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.

Potential Phase I Metabolic Hotspots:

-

Piperidine Ring Oxidation: Alicyclic amines like piperidine are common substrates for CYP-mediated oxidation.[9] Likely transformations include hydroxylation at positions C3 or C4, leading to more polar metabolites. Further oxidation of these hydroxylated intermediates can form ketones. Ring-opening reactions and even ring contraction, while less common, have been reported for certain piperidine-containing drugs.[10][11][12]

-

Indazole Ring Oxidation: The aromatic 1H-indazole core is also susceptible to CYP-mediated hydroxylation at various positions on the benzene ring. The specific regioselectivity would depend on the electronic properties of the ring and the steric accessibility governed by its binding orientation within the CYP active site.

-

O-Dealkylation (Ether Cleavage): The ether linkage between the piperidine and indazole rings is a potential site for oxidative O-dealkylation. This metabolic pathway would cleave the molecule, yielding 1H-indazol-5-ol and a piperidin-3-one derivative.

-

N-Dealkylation (of Piperidine Substituents): If the piperidine nitrogen were substituted (e.g., with an N-alkyl group), N-dealkylation would be a highly probable and often rapid metabolic pathway.[9] For the unsubstituted parent scaffold, this pathway is not applicable.

-

Bioactivation Potential: Certain indazole-containing compounds have been associated with metabolism-dependent toxicity. A P450-mediated reaction can sometimes lead to the formation of a reactive oxaziridine intermediate on the indazole ring, which has the potential to covalently modify proteins or DNA.[13][14] This liability is a critical consideration and warrants investigation.

Potential Phase II Metabolic Pathways:

Following Phase I oxidation, the newly introduced hydroxyl groups on either the indazole or piperidine rings can serve as handles for Phase II conjugation reactions. The most common of these would be glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes), which further increase water solubility and facilitate excretion.

Below is a diagram illustrating the predicted primary metabolic pathways for the core scaffold.

Caption: Workflow for a typical in vitro liver microsomal metabolic stability assay.

Step-by-Step Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating solution according to the manufacturer's instructions. Prepare a working solution of the test compound (e.g., 100 µM in buffer) from the DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

-

Incubation Master Mix: In a pre-chilled tube, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL. Keep this mix on ice.

-

Plate Setup: Add the required volume of the master mix to each well of the 96-well incubation plate. Add the test compound working solution to achieve a final concentration of 1 µM. [15]Include wells for negative controls (no NADPH) to assess non-enzymatic degradation.

-

Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes to allow the system to equilibrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the negative controls). This marks time point zero (T=0).

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation wells and transfer it to a collection plate containing a quenching solution (e.g., 150 µL of chilled ACN with Internal Standard). The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing the peak area ratio (Compound/Internal Standard) against the T=0 sample.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the key parameters of metabolic stability.

-

Calculate Percent Remaining: Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

-

Determine In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k). Slope = -k t½ (min) = 0.693 / k

-

Calculate In Vitro Intrinsic Clearance (Clint): Clint represents the volume of liver blood cleared of the drug per unit time per unit of microsomal protein. Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / mg of microsomal protein in incubation)

Table 1: Illustrative Metabolic Stability Data

| Compound | Species | t½ (min) | Clint (µL/min/mg) | Stability Classification |

| 5-(Pip-3-O)-Indazole | Human | 25 | 55.4 | Moderate |

| 5-(Pip-3-O)-Indazole | Rat | 12 | 115.5 | Low |

| Positive Control (Midazolam) | Human | < 5 | > 277 | Low (High Clearance) |

| Negative Control (No NADPH) | Human | > 60 | < 11.6 | Stable |

Note: Data is for illustrative purposes only.

Interpretation:

-

High Stability (t½ > 60 min): The compound is slowly metabolized. This is often desirable but may lead to accumulation with chronic dosing.

-

Moderate Stability (t½ = 20-60 min): The compound shows an intermediate rate of metabolism.

-

Low Stability (t½ < 20 min): The compound is rapidly metabolized, suggesting it will have high in vivo clearance and potentially poor oral bioavailability. [16] The data in the illustrative table suggests that our lead compound has moderate stability in human liver microsomes but is metabolized much more rapidly in rat microsomes. This species difference is a critical finding that must be considered when selecting animal models for further in vivo pharmacokinetic studies.

Strategies for Optimizing Metabolic Stability

If a compound exhibits undesirably high clearance, medicinal chemists can employ several strategies to improve its metabolic stability. [17]

-

Metabolite Identification: The first step is to identify the exact structure of the major metabolites using high-resolution mass spectrometry. This confirms which of the predicted "hotspots" are the primary sites of metabolism.

-

Blocking Metabolic Sites:

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

-

Steric Hindrance: Introducing a bulky group near the metabolic site can sterically shield it from the active site of the metabolizing enzyme.

-

Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) can deactivate an aromatic ring, making it less susceptible to oxidation.

-

-

Scaffold Hopping or Ring Modification: If a particular ring system (e.g., the piperidine) is the primary source of instability, it may be replaced with a more stable bioisostere.

Conclusion

The this compound scaffold possesses multiple potential sites for metabolic transformation, including oxidation on both the piperidine and indazole rings and potential cleavage of the ether linkage. A systematic in vitro assessment, beginning with liver microsomal stability assays, is essential to quantify its metabolic liabilities. By determining the in vitro half-life and intrinsic clearance, and identifying the major metabolites, drug discovery teams can make data-driven decisions. This allows for the rational design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful clinical candidate. [1]

References

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Clinical Pharmacology. [Link]

-

What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024). Longdom Publishing. [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. [Link]

-

Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000). Pharmaceutical Research. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions. [Link]

-

Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991). Drug Metabolism and Disposition. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]

-

Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. (2004). Biochemistry. [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Bio-protocol. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2011). Journal of Biomolecular Screening. [Link]

-

Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). ACS Publications. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]

-

Examples of bioactive compounds containing indole or indazole. (2017). ResearchGate. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (2006). Chemical Research in Toxicology. [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm. [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Journal of Pharmaceutical Sciences. [Link]

-

Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. (2022). DergiPark. [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. juser.fz-juelich.de [juser.fz-juelich.de]

- 14. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mercell.com [mercell.com]

- 16. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 5-(Piperidin-3-yloxy)-1H-indazole as a Privileged Scaffold in ROCK Inhibitor Design

Abstract & Strategic Rationale

The molecule 5-(Piperidin-3-yloxy)-1H-indazole represents a high-value "privileged scaffold" in the design of ATP-competitive inhibitors for Rho-associated Coiled-coil containing Protein Kinase (ROCK1 and ROCK2).

In the context of drug discovery for glaucoma, fibrosis, and cardiovascular hypertension, this scaffold offers a dual-function pharmacophore:

-

The Indazole Core: Acts as a potent "hinge binder," mimicking the adenine ring of ATP to anchor the molecule within the kinase active site (Interacting with Glu106/Met156 in ROCK1).

-

The Piperidine-Ether Moiety: Projects into the solvent-exposed region (Solvent Front), providing a solubilizing handle and a modifiable vector (the secondary amine) for optimizing selectivity and pharmacokinetic (PK) properties.

This guide details the Design Logic , Chemical Derivatization Protocols , and Biochemical Validation Workflows required to utilize this scaffold effectively.

Structural Biology & SAR Logic

To apply this scaffold effectively, one must understand its binding mode. The 5-position substitution on the indazole ring is critical for avoiding steric clashes with the kinase "gatekeeper" residue while projecting the piperidine tail toward the ribose binding pocket or solvent front.

Mechanism of Action

-

Hinge Region: The indazole nitrogen atoms (N1/N2) form bidentate hydrogen bonds with the kinase hinge region backbone.

-

Linker: The ether oxygen provides rotational flexibility, allowing the piperidine ring to adopt a low-energy conformation.

-

Vector: The piperidine nitrogen (

) serves as the "growth vector." Derivatization here (e.g., amides, ureas) allows the inhibitor to reach the secondary binding pockets, often improving selectivity against homologous kinases like PKA or PKC.

Visualization: The Design Pathway

The following diagram illustrates the workflow from scaffold selection to lead optimization.

Figure 1: Strategic breakdown of the scaffold utility. The indazole anchors the molecule, while the piperidine amine serves as the chemical handle for library generation.

Chemical Protocol: Library Generation (Derivatization)

Objective: Synthesize a library of amide-linked inhibitors using the secondary amine of the piperidine ring. This is the primary method to improve potency (IC50) and selectivity.

Reagents & Equipment[1][2][3]

-

Scaffold: this compound (HCl salt).

-

Acylating Agents: Diverse carboxylic acids (R-COOH) targeting hydrophobic pockets.

-

Coupling Agents: HATU or EDC/HOBt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 equiv of this compound hydrochloride in anhydrous DMF (0.1 M concentration).

-

Activation: In a separate vial, mix 1.2 equiv of the desired Carboxylic Acid (R-COOH) with 1.2 equiv of HATU and 3.0 equiv of DIPEA in DMF. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Note: Pre-activation is crucial to minimize side reactions with the indazole nitrogens, although the piperidine amine is significantly more nucleophilic.

-

-

Coupling: Add the activated acid solution to the scaffold solution.

-

Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass = Scaffold + Acid - H2O).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

-

Purification: Isolate via preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Self-Validating Check:

-

LC-MS Confirmation: The product must show a clear [M+H]+ peak corresponding to the amide.

-

1H NMR: Verify the shift of piperidine protons adjacent to the nitrogen, indicating successful acylation.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the IC50 of synthesized analogs against Recombinant Human ROCK1 and ROCK2. Methodology: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer).

Rationale

TR-FRET is preferred over standard radiometric assays because it is homogeneous (no wash steps), sensitive, and less prone to interference from fluorescent compounds.

Protocol

-

Reagent Prep:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

-

Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (Choose tracer with Kd < 10 nM for ROCK).

-

Antibody: Eu-labeled anti-tag antibody (specific to the GST or His tag on the ROCK protein).

-

-

Km Determination (Critical Step):

-

Before screening inhibitors, you must determine the Kd of the Tracer for the specific batch of Kinase. Run a tracer titration (0–100 nM) against fixed Kinase (5 nM).

-

-

Inhibitor Screening:

-

Plate: 384-well low-volume white plate.

-

Mix: Add 5 µL of Test Compound (in 1% DMSO) + 5 µL of Kinase/Antibody mixture. Incubate 15 mins.

-

Start: Add 5 µL of Tracer solution.

-

Incubation: 60 minutes at RT in the dark.

-

-

Readout: Measure Fluorescence Ratio (665 nm / 340 nm) on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

Data Analysis & Validation[3][4]

-

Z-Prime (Z'): Must be > 0.5 for the assay to be considered valid.

-

Controls:

-

Max Signal (0% Inhibition): DMSO only + Kinase + Tracer.

-

Min Signal (100% Inhibition): 10 µM Staurosporine or Y-27632.

-

-

Calculation: Plot % Displacement vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Cellular Validation: Phospho-MYPT1/MLC Assay

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits ROCK in a physiological context. Biomarker: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, leading to increased phospho-MLC (Myosin Light Chain). Inhibition of ROCK results in DECREASED p-MYPT1 and p-MLC.

Workflow Diagram

Figure 2: Cellular validation workflow. Inhibition of ROCK prevents the phosphorylation of MYPT1 downstream of RhoA activation.

Detailed Protocol

-

Cell Culture: Seed A7r5 (Rat aortic smooth muscle) or HeLa cells in 6-well plates. Grow to 80% confluence.

-

Starvation: Serum-starve cells for 24 hours (0.1% FBS) to reduce basal ROCK activity.

-

Treatment:

-

Stimulation: Add Lysophosphatidic Acid (LPA) (10 µM) or Thrombin for 15 minutes to acutely activate RhoA -> ROCK signaling.

-

Lysis: Wash with ice-cold PBS.[6] Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) to preserve phosphorylation states.

-

Western Blot:

-

Quantification: Normalize p-MYPT1 signal to Total MYPT1. Calculate EC50 based on band densitometry.

Summary of Key Parameters

| Parameter | Target Value | Validation Method |

| Enzymatic Potency (IC50) | < 50 nM | TR-FRET (LanthaScreen) |

| Selectivity (vs PKA) | > 50-fold | Kinase Profiling Panel |

| Cellular Potency (EC50) | < 1 µM | p-MYPT1 Western Blot |

| Solubility | > 50 µM (PBS) | Kinetic Solubility Assay |

References

-

Feng, Y., et al. (2009).[7] 5-Substituted Indazole ROCK Inhibitors Reported by GSK.[7] ResearchGate.[8]

-

Thermo Fisher Scientific. (2025).[3] Optimization of a LanthaScreen Kinase assay for JAK2/ROCK. Thermo Fisher Protocols.

-

Cell Biolabs, Inc. (2025). 96-well ROCK Activity Assay Kit Protocol. Cell Biolabs.[5]

-

Liao, C., et al. (2008). Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors.[5][9] Journal of Biomolecular Screening.

-

Vertex Pharmaceuticals. (2012). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors. PMC.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. CST | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling and storage requirements for hygroscopic indazole derivatives

Application Note: Handling and Storage Requirements for Hygroscopic Indazole Derivatives

Executive Summary

Indazole derivatives (e.g., Pazopanib, Axitinib, and various synthetic intermediates) are ubiquitous scaffolds in medicinal chemistry, particularly in kinase inhibitor development. While the indazole core itself offers structural rigidity, its derivatives—especially in salt forms (hydrochloride, mesylate, maleate)—often exhibit significant hygroscopicity .

Uncontrolled moisture uptake leads to three critical failures in drug development:

-

Stoichiometric Error: Water weight masquerades as API weight, leading to under-dosing in biological assays.

-

Phase Transformation: Conversion from amorphous to crystalline hydrates, altering solubility profiles.

-

Chemical Instability: Hydrolysis of sensitive side chains (e.g., amides, esters) appended to the indazole core.

This guide defines a "Dry Chain" protocol to ensure data integrity from receipt to solubilization.

Scientific Mechanism: The Hygroscopic Nature of Indazoles

To handle these compounds effectively, one must understand why they attract water.

-

The Nitrogen Lone Pair: The indazole ring contains two nitrogen atoms. N2 is pyridine-like (basic) and acts as a hydrogen bond acceptor. In salt forms, this nitrogen is protonated, creating an ionic center that strongly coordinates with atmospheric water vapor.

-

Lattice Energy vs. Hydration Energy: For many indazole salts, the energy released by hydrating the crystal lattice is greater than the energy required to expand the lattice. This thermodynamic drive pulls water molecules into the crystal structure, forming stable hydrates or causing deliquescence (dissolving in absorbed water).

Impact on Data Integrity:

| Parameter | Impact of Moisture Uptake (>2% w/w) | Consequence |

|---|---|---|

| MW Determination | Effective MW increases | Molar concentration errors in IC50 assays. |

| Solubility | Formation of hydrates | Slower dissolution; potential precipitation in DMSO. |

| Physical State | Caking / Deliquescence | Inaccurate weighing; loss of material on spatulas. |

Protocol 1: Receipt and Initial Characterization (The Triage)

Objective: Verify the physical state of the material upon arrival and establish a baseline.

Step-by-Step Methodology:

-

Visual Inspection: Before opening, inspect the vial for "caking" or droplets. Free-flowing powder indicates a dry state; clumps indicate moisture exposure during transit.

-

Equilibration: Allow the shipping container to reach room temperature before opening. Opening a cold vial in a humid lab causes immediate condensation (dew point effect).

-

Gravimetric Verification (Optional but Recommended):

-

If the compound is a critical standard, perform a TGA (Thermogravimetric Analysis) or Karl Fischer (KF) titration.

-

Acceptance Criteria: Volatiles < 0.5% (unless a known hydrate).

-

Protocol 2: The "Dry Chain" Handling & Weighing

Objective: Transfer solid material without exposing it to ambient humidity.

The "Open-Air" Fallacy: Researchers often believe that quick weighing on an open bench is sufficient. For highly hygroscopic indazole salts, moisture uptake kinetics can be rapid (seconds to minutes).

Recommended Workflow (The Inert Loop):

Figure 1: The "Dry Chain" Workflow. Decision logic for handling based on hygroscopicity severity.

Detailed Steps:

-

Environment Setup:

-

Gold Standard: Nitrogen-purged glove box.

-

Silver Standard: Weighing funnel with a localized inert gas stream (e.g., inverted funnel flowing dry N2 over the balance pan).

-

-

Anti-Static Measures: Hygroscopic powders are often static-prone. Use an ionizing blower (e.g., Zerostat) to prevent powder scattering, which increases surface area for moisture absorption.

-

The "Sacrificial" Vial: Never return unused powder to the stock vial. Weigh what you need; discard the excess or store it as a "working aliquot" in a separate desiccator.

Protocol 3: Storage and Packaging